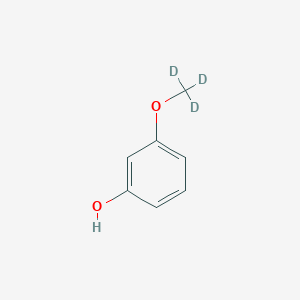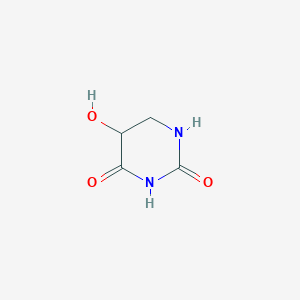
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- typically involves the condensation of barbituric acid with appropriate aldehydes or ketones. One common method is the reaction of barbituric acid with formaldehyde under basic conditions, followed by oxidation to introduce the hydroxyl group at position 5. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a keto group.
Reduction: The keto groups at positions 2 and 4 can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
Oxidation: Formation of 2,4,5-trioxo-pyrimidine.
Reduction: Formation of 2,4,5-trihydroxy-pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the keto groups at positions 2 and 4 can participate in nucleophilic and electrophilic reactions, affecting enzyme activity and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxyl group at position 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-6-hydroxy-: Hydroxyl group at position 6 instead of 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-5-methyl-: Methyl group at position 5 instead of hydroxyl.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical and biological properties
Properties
CAS No. |
1635-26-3 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
5-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-4(9)6-3(2)8/h2,7H,1H2,(H2,5,6,8,9) |
InChI Key |
RFKUZJDCLCWCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
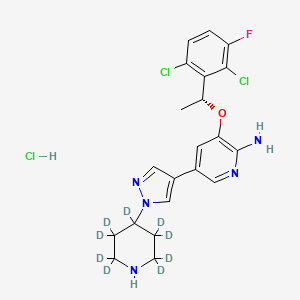
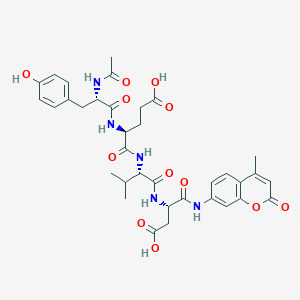
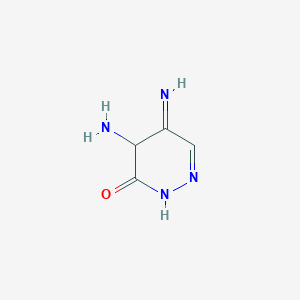
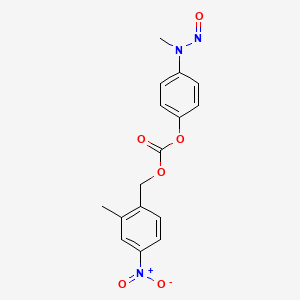

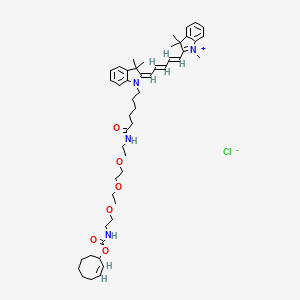
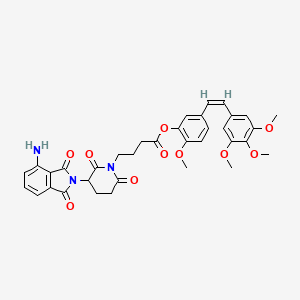
![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
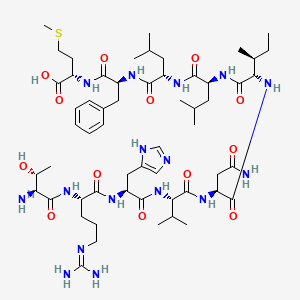
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
